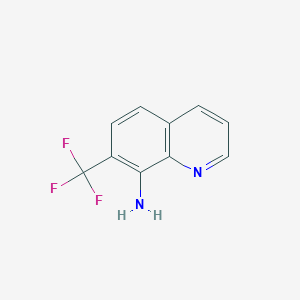
7-(Trifluoromethyl)quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)quinolin-8-amine is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 8th position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-8-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the quinoline ring. One common method is the nucleophilic substitution of a halogenated quinoline derivative with a trifluoromethylating agent, followed by amination. For example, starting from 7-chloroquinoline, the trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide in the presence of a base. The resulting intermediate can then be aminated using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. The choice of reagents and conditions is tailored to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed for hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products: The major products formed from these reactions include nitrosoquinoline, tetrahydroquinoline, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)quinolin-8-amine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group can form hydrogen bonds with biological targets .
Comparación Con Compuestos Similares
8-Aminoquinoline: Similar structure but lacks the trifluoromethyl group.
7-Fluoroquinoline: Contains a fluorine atom instead of a trifluoromethyl group.
Quinolin-8-amine: Lacks the trifluoromethyl group but has similar amine functionality.
Uniqueness: 7-(Trifluoromethyl)quinolin-8-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H7F3N2 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)quinolin-8-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-4-3-6-2-1-5-15-9(6)8(7)14/h1-5H,14H2 |
Clave InChI |
LMGKSWURSWICTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2)C(F)(F)F)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)
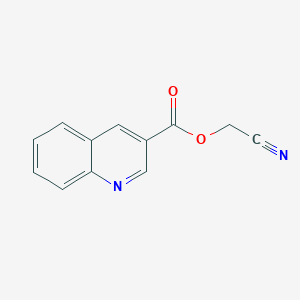

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)
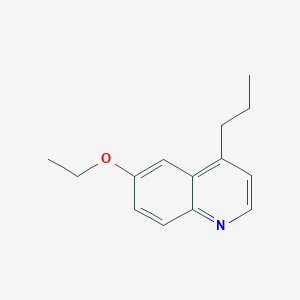


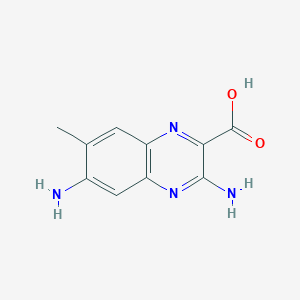
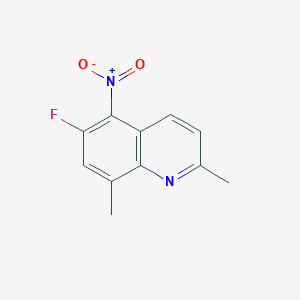

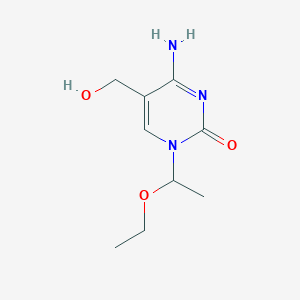
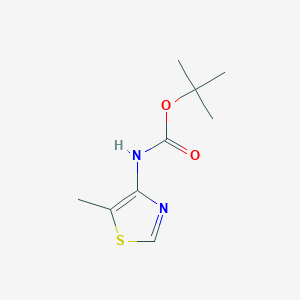
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)

